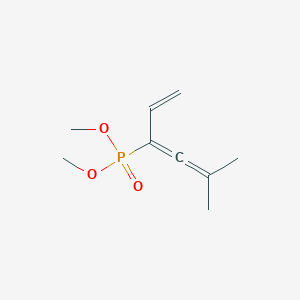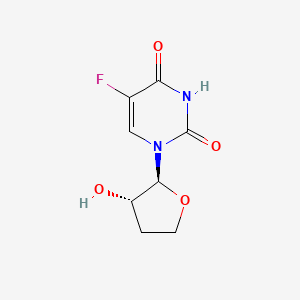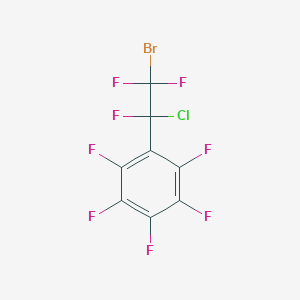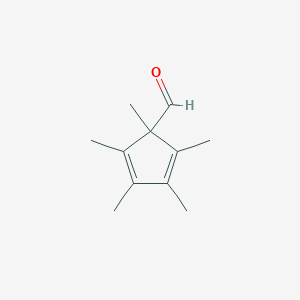
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with five methyl groups and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction to form 2,3,4,5-tetramethylcyclopent-2-enone. This intermediate is then further reacted to yield the desired compound .
Another method involves the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the cyclopentadiene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carboxylic acid.
Reduction: 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to form various complexes with metals. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: Similar structure but lacks the aldehyde functional group.
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene: Another isomer with different reactivity.
1,2,3,4,5-Pentamethylcyclopentadienyl: A ligand used in organometallic chemistry.
Uniqueness
1,2,3,4,5-Pentamethylcyclopenta-2,4-diene-1-carbaldehyde is unique due to the presence of both the cyclopentadiene ring and the aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and form various complexes, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
73057-50-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentamethylcyclopenta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-7-8(2)10(4)11(5,6-12)9(7)3/h6H,1-5H3 |
Clave InChI |
CXRYQGVKQQCWOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C1C)C)(C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


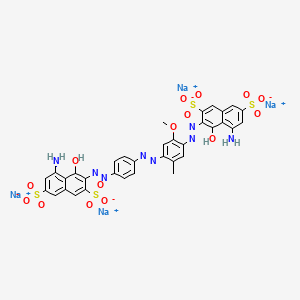
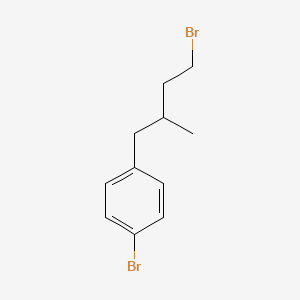
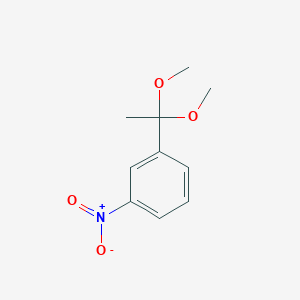
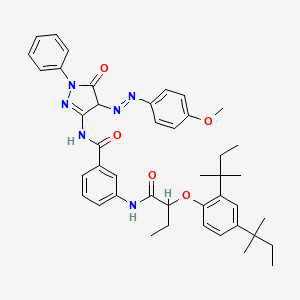
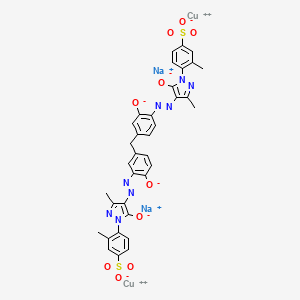
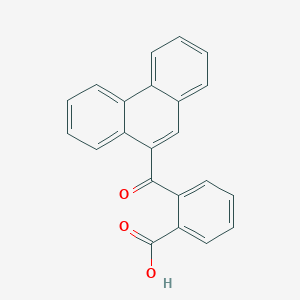
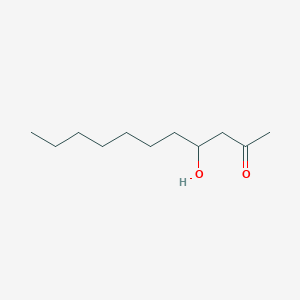

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
